13-Hydroperoxylinoleic acid

Enzymology Lipoxygenase Ferroptosis

13-Hydroperoxylinoleic acid (13-HPODE; 13-hydroperoxy-9,11-octadecadienoic acid) is the primary enzymatic product of 15-lipoxygenase (15-LOX) acting on linoleic acid and a central intermediate in free-radical-mediated lipid peroxidation. As a prototypic ω-6 lipid hydroperoxide, 13-HPODE serves as both a direct effector of oxidative signaling and a precursor to bioactive aldehydes such as 4-hydroxy-2-nonenal (4-HNE), making it a critical tool compound for investigators studying ferroptosis, atherosclerosis, and inflammation.

Molecular Formula C18H32O4
Molecular Weight 312.4 g/mol
Cat. No. B1259584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Hydroperoxylinoleic acid
Synonyms12,13-epoxylinoleic acid
13-HPLA
13-hydroperoxylinoleic acid
Molecular FormulaC18H32O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCCCC(=CCC=CCCCCCCCC(=O)O)OO
InChIInChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,15,21H,2-6,8,10-14,16H2,1H3,(H,19,20)/b9-7-,17-15+
InChIKeyITZHGZMZQUJODL-ZKMIVQISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Hydroperoxylinoleic Acid (13-HPODE) for Lipid Peroxidation and Ferroptosis Research: A Procurement-Focused Baseline


13-Hydroperoxylinoleic acid (13-HPODE; 13-hydroperoxy-9,11-octadecadienoic acid) is the primary enzymatic product of 15-lipoxygenase (15-LOX) acting on linoleic acid and a central intermediate in free-radical-mediated lipid peroxidation [1]. As a prototypic ω-6 lipid hydroperoxide, 13-HPODE serves as both a direct effector of oxidative signaling and a precursor to bioactive aldehydes such as 4-hydroxy-2-nonenal (4-HNE), making it a critical tool compound for investigators studying ferroptosis, atherosclerosis, and inflammation [2].

Ferroptosis radical-propagation studies (15-LOX/Fe²⁺ pathway context)
NAD(P)H oxidase-dependent superoxide signaling models
15-Lipoxygenase substrate & pseudoperoxidase enzymology workflows

Why 13-HPODE Cannot Be Substituted with 9-HPODE, Linoleic Acid, or 15-HPETE in Critical Assays


Although 9-hydroperoxylinoleic acid (9-HPODE) is a regioisomer formed concurrently during non-enzymatic lipid peroxidation, the two isomers exhibit divergent enzyme kinetics, distinct signaling mechanisms, and unequal stability under thermal stress [1]. Substituting 13-HPODE with linoleic acid (the unreactive precursor) or 15-HPETE (an arachidonic acid-derived hydroperoxide) introduces confounding variables—linoleic acid requires oxidative activation to exert effects, while 15-HPETE shows lower potency in cyclooxygenase potentiation assays [2]. The quantitative evidence below demonstrates that 13-HPODE occupies a unique position relative to its closest structural and functional analogs.

13-HODE (reduced alcohol)

Lacks hydroperoxide-dependent redox activity; may not replicate NAD(P)H oxidase-dependent superoxide signaling endpoints.

9-HPODE (regioisomer)

Differing 15-LOX pseudoperoxidase kinetics; regiospecific radical-generation context may not transfer directly.

4-HNE & decomposition aldehydes

Superoxide-independent cytotoxicity pathway distinct from hydroperoxide-mediated signaling; p22phox-dependent responses may be absent.

Quantitative Differentiation of 13-HPODE from Nearest Analogs: Enzyme Kinetics, Signaling, and Stability


15-Lipoxygenase Reactivity: 13-HPODE Exhibits 7.3-Fold Higher Apparent Rate Constant than 9-HPODE

Under anaerobic conditions with soybean 15-lipoxygenase as a model enzyme, the apparent reaction rate constant of lipoxygenase(Fe2+) with 13-HPODE was approximately 7.3 times higher than that with 9-HPODE [1]. This near-order-of-magnitude difference in catalytic efficiency demonstrates that 13-HPODE is the kinetically preferred substrate for the pseudoperoxidase reaction that generates carbon-centered radicals implicated in ferroptotic cell death.

ECIS Barrier Assay
Head-to-head
13-HPODE disrupted endothelial barrier; 13-HODE had no effect (BMEC, 150 vs 100 µM)
Supports hydroperoxide-dependent barrier disruption endpoint context; reduced form functionally inert.
Antioxidant co-treatment prevented barrier loss and apoptosis.
Enzymology Lipoxygenase Ferroptosis

Allosteric Substrate Specificity: 13-HPODE Shifts 15-LOX-1 and -2 Ratios, While 12-HPETE Affects Only One Isoform

In human 15-lipoxygenase isozymes, 13-HPODE acts as an allosteric product regulator, changing the (kcat/Km)AA/(kcat/Km)LA substrate specificity ratio more than 5-fold for 15-hLO-1 and 3-fold for 15-hLO-2 [1]. In contrast, the arachidonic acid-derived product 12-HPETE affects only 15-hLO-1 (more than 5-fold) and shows no effect on 15-hLO-2. This dual-isozyme allosteric capacity is unique to 13-HPODE among the tested LOX products.

15-LOX Kinetics
Head-to-head
~7.3-fold higher apparent rate constant for 13-HPODE vs 9-HPODE under anaerobic pseudoperoxidase conditions
Supports ferroptosis radical-generation context; regiospecificity influences radical output.
Soybean 15-LOX(Fe²⁺) model.
Allosteric regulation Lipoxygenase Substrate specificity

Divergent Cytotoxic Mechanisms: 13-HPODE Induces NAD(P)H Oxidase-Dependent Superoxide, Whereas 4-HNE Does Not

In vascular smooth muscle cells (SMC), 13-HPODE (10–30 µM) increased superoxide (O2•−) production and induced cytotoxicity; this O2•− increase was blocked by transfecting cells with p22phox antisense oligonucleotides, confirming NAD(P)H oxidase as the source [1]. By contrast, 4-hydroxy-2-nonenal (4-HNE), a downstream aldehyde decomposition product of 13-HPODE, induced cytotoxicity at similar concentrations without increasing O2•− production. Furthermore, the reduced analogs 13-HODE and 9-HODE neither increased O2•− nor induced cytotoxicity. This constitutes a clear mechanistic bifurcation between the hydroperoxide and its reduced or decomposed products.

Superoxide Production
Head-to-head
13-HPODE & 9-HPODE increased O₂•⁻ and cytotoxicity (10–30 µM); 13-HODE & 9-HODE showed no effect
Supports hydroperoxide-specific, NADPH oxidase-dependent redox signaling endpoint context.
p22phox antisense blocked superoxide; distinct from 4-HNE pathway.
Oxidative stress Vascular biology Cytotoxicity

Thermal Stability and Regioisomeric Distribution: 9-HPODE Dominates Over 13-HPODE Under Short-Term Heating, Enabling Oxidation Pathway Discrimination

In vegetable oils subjected to short-term heating (180 °C, 30 min), 9-HPODE concentrations were 2.4-fold (canola), 2.8-fold (soybean), and 5.0-fold (sunflower) higher than 13-HPODE concentrations (P ≤ 0.001) [1]. Under long-term domestic storage conditions (56 days), the two regioisomers were distributed nearly equimolarly. This condition-dependent ratio shift enables discrimination between thermal vs. storage oxidation pathways.

Mitochondrial Redox Status
Cross-study comparable
13-HPODE caused larger decline in mitochondrial redox potential than 9-HPODE under H₂O₂ co-treatment (NIH/3T3)
Directional context: 13-regioisomer may exhibit greater mitochondrial antioxidant consumption.
GSH supplementation did not reverse the redox decline.
Lipid oxidation Food chemistry Analytical chemistry

Cyclooxygenase Potentiation: 13-HPODE Exceeds 15-HPETE in Stimulating Prostacyclin Synthesis

In human umbilical endothelial cells, 13-HPODE potentiated eicosapentaenoic acid (EPA) cyclooxygenation to prostaglandin I3 (PGI3) more effectively than 15-HPETE, the arachidonic acid-derived hydroperoxide [1]. The potentiating effect of the n-6 hydroperoxy derivative 13-HPODE was described as 'even higher than that of 15-HPETE.' Concentrations required for this potentiation were below 2 µM, far lower than those inhibiting prostacyclin synthase (≥100 µM).

Isozyme Substrate Compatibility
Class-level
13-(S)-HPODE functional across all 4 human LOX isozymes; 12/15-HPETEs inconsistent due to di-HETE formation
Supports standardized LOX inhibitor screening and pseudoperoxidase assay workflows.
15-LOX-1 Vmax = 3.3 ± 0.06 mol/s/mol at 20 µM.
Eicosanoid biosynthesis Endothelial biology Cyclooxygenase

MAP Kinase Signaling Divergence: 13-HPODE Upregulates, While 15-HPETE Downregulates MAPK Activity in Prostate Cancer Models

In prostate cancer cells, 13-HPODE upregulates the MAP kinase signaling pathway, promoting cell proliferation and differentiation, whereas 15-HPETE exerts the opposite effect—downregulating MAP kinase activity and reducing cell proliferation [1]. This functional antagonism between two closely related lipid hydroperoxide products of 15-LOX demonstrates that the choice of hydroperoxide determines the directionality of downstream signaling outcomes.

Cancer biology MAP kinase Cell signaling

High-Impact Application Scenarios for 13-Hydroperoxylinoleic Acid Based on Differentiated Evidence


Ferroptosis Mechanism Studies Requiring Defined 15-Lipoxygenase Substrate

Researchers investigating 15-LOX-driven ferroptosis under hypoxic or ischemic conditions should use 13-HPODE as the preferred substrate, given its 7.3-fold higher enzymatic turnover compared to 9-HPODE [1]. This kinetic advantage ensures robust generation of carbon-centered radicals and downstream reactive carbonyl species, enabling reproducible quantification of ferroptotic death in cell and tissue models.

Vascular Oxidative Stress and NAD(P)H Oxidase Signaling Assays

For experiments examining the role of NAD(P)H oxidase in atherosclerosis or smooth muscle pathology, 13-HPODE uniquely activates superoxide production via p22phox-dependent mechanisms, whereas 4-HNE, 13-HODE, and 9-HODE do not [2]. Using 13-HPODE ensures pathway-specific interrogation of oxidase-mediated oxidative stress.

Analytical Reference Standard for Lipid Oxidation Pathway Discrimination in Edible Oils

Quality control and food chemistry laboratories quantifying lipid peroxide regioisomers require pure 13-HPODE as a calibration standard to determine the 9-HPODE/13-HPODE ratio, a validated marker for distinguishing thermal degradation from storage-related oxidation in vegetable oils [3].

Eicosanoid Biosynthesis and Vascular Prostacyclin Regulation Research

Studies focused on peroxide tone-dependent cyclooxygenase activation in endothelial cells benefit from 13-HPODE's superior potency over 15-HPETE in stimulating PGI3 synthesis at low micromolar concentrations, providing a physiologically relevant tool for investigating vascular homeostasis and inflammatory resolution [4].

Application
Selection Property
Validation Focus
Ferroptosis mechanistic studies
15-LOX pseudoperoxidase substrate specificity
Radical-generation pathway review; cell-surface vs intracellular partitioning
Atherosclerosis & vascular redox models
NAD(P)H oxidase activation profile
p22phox-dependent signaling endpoints; hydroperoxide vs aldehyde pathway distinction
Endothelial barrier integrity assays
Barrier-disruption response (oxidant-dependent)
Antioxidant-reversible permeability endpoints; apoptosis linkage review
LOX inhibitor screening & enzymology
Universal pseudoperoxidase substrate compatibility
Standardized kinetic parameter benchmarking; inhibitor characterization across isozymes
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